![molecular formula C5H4ClF3N2O4S B13171617 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride is a chemical compound with significant interest in various scientific fields due to its unique structural features and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-oxadiazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield dihydro-oxadiazole derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., pyridine) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) in acidic or basic medium.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules selectively.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s electrophilicity, facilitating its interaction with nucleophilic sites on biomolecules or other substrates. This reactivity is crucial for its applications in modifying biomolecules and synthesizing complex organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride
- 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl fluoride
Uniqueness
Compared to similar compounds, 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride exhibits unique reactivity due to the presence of the oxadiazole ring, which imparts distinct electronic properties. The trifluoromethyl group further enhances its chemical stability and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C5H4ClF3N2O4S |
|---|---|
Poids moléculaire |
280.61 g/mol |
Nom IUPAC |
2-[2-oxo-5-(trifluoromethyl)-1,3,4-oxadiazol-3-yl]ethanesulfonyl chloride |
InChI |
InChI=1S/C5H4ClF3N2O4S/c6-16(13,14)2-1-11-4(12)15-3(10-11)5(7,8)9/h1-2H2 |
Clé InChI |
WQUZYXJMKHQZAE-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)Cl)N1C(=O)OC(=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



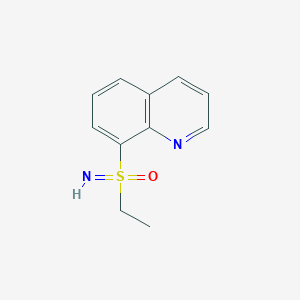
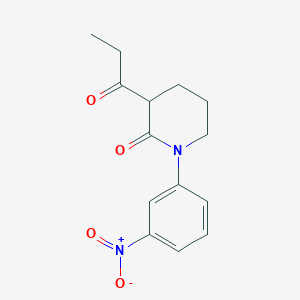
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)

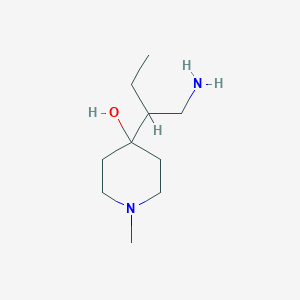
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)
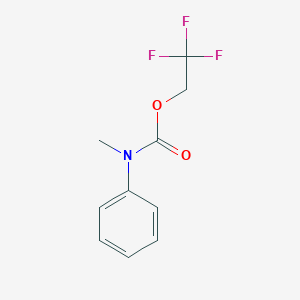
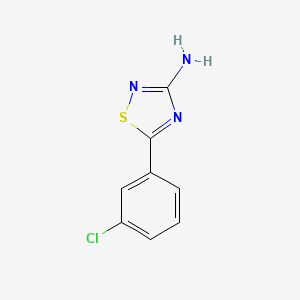

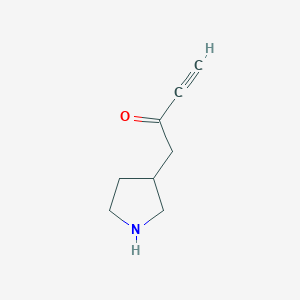

![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)

